molecular formula C6H9NO2S B13668890 Ethyl [(cyanomethyl)sulfanyl]acetate CAS No. 56795-98-3

Ethyl [(cyanomethyl)sulfanyl]acetate

Cat. No.: B13668890
CAS No.: 56795-98-3
M. Wt: 159.21 g/mol
InChI Key: AKLQNZNINGMXBC-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanomethyl)thio]acetate is an organic compound with the molecular formula C6H9NO2S It is a derivative of thioacetic acid and contains both ester and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(cyanomethyl)thio]acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with thioglycolic acid under basic conditions. The reaction typically proceeds as follows:

  • Ethyl cyanoacetate is treated with a base such as sodium hydroxide to generate the enolate ion.
  • Thioglycolic acid is then added to the reaction mixture, leading to the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-[(cyanomethyl)thio]acetate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(cyanomethyl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 2-[(cyanomethyl)thio]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(cyanomethyl)thio]acetate involves its reactivity with nucleophiles and electrophiles. The ester and nitrile groups provide sites for nucleophilic attack, while the thioether linkage can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: Similar in structure but lacks the thioether group.

    Thioacetic acid: Contains the thioether group but lacks the ester and nitrile functionalities.

    Methyl 2-[(cyanomethyl)thio]acetate: Similar structure with a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl 2-[(cyanomethyl)thio]acetate is unique due to the combination of ester, nitrile, and thioether functionalities in a single molecule. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

56795-98-3

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

ethyl 2-(cyanomethylsulfanyl)acetate

InChI

InChI=1S/C6H9NO2S/c1-2-9-6(8)5-10-4-3-7/h2,4-5H2,1H3

InChI Key

AKLQNZNINGMXBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC#N

Origin of Product

United States

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